synthesis and characterization of 2,5-dichloro-3-iodopyridine
synthesis and characterization of 2,5-dichloro-3-iodopyridine
An In-Depth Technical Guide to the Synthesis and Characterization of 2,5-Dichloro-3-iodopyridine
Executive Summary
2,5-Dichloro-3-iodopyridine is a strategically functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two chlorine atoms and one iodine atom on a pyridine core, makes it a versatile and valuable building block for the synthesis of complex, biologically active molecules.[1][2] The differential reactivity of the halogen substituents allows for selective and sequential functionalization, providing a robust platform for developing novel therapeutic agents, such as antiviral and anticancer drugs, as well as advanced pesticides and herbicides.[1][3] This guide provides a comprehensive overview of the synthesis, purification, and detailed analytical characterization of 2,5-dichloro-3-iodopyridine, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of 2,5-dichloro-3-iodopyridine is presented below. This data is essential for handling, reaction setup, and purification procedures.
| Property | Value | Source(s) |
| CAS Number | 942206-23-7 | [1][4][5] |
| Molecular Formula | C₅H₂Cl₂IN | [4][6] |
| Molecular Weight | 273.89 g/mol | [4][5] |
| Appearance | Solid | |
| Melting Point | 51-53 °C | [4] |
| Boiling Point | 278.7 °C at 760 mmHg (Predicted) | [4] |
| Density | 2.1 ± 0.1 g/cm³ (Predicted) | [4] |
| Purity | Typically ≥ 97-98% | [1][5] |
Synthesis of 2,5-Dichloro-3-iodopyridine: A Mechanistic Approach
The introduction of an iodine atom onto the 2,5-dichloropyridine scaffold can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The most common and reliable method involves a Sandmeyer-type reaction starting from 3-amino-2,5-dichloropyridine. An alternative, though potentially less regioselective, approach is the direct electrophilic iodination of 2,5-dichloropyridine.
Preferred Synthetic Route: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[7][8] This method is particularly effective for introducing iodine. The process involves two critical stages: diazotization of the amine, followed by the displacement of the diazonium group with iodide.
-
Diazotization at Low Temperature (0-5 °C): The aryl diazonium salt intermediate is notoriously unstable and can decompose prematurely at higher temperatures, drastically reducing the yield.[9] Maintaining a low temperature is the single most critical parameter for the success of this step.
-
Use of Sodium Nitrite and a Strong Acid: Nitrous acid (HONO), generated in situ from sodium nitrite and a strong acid like HCl, is the active electrophile that converts the primary amine to the diazonium salt.
-
Copper Catalyst (Optional but Recommended): While the displacement of the diazonium group by iodide (from KI) can proceed without a copper catalyst, the use of copper(I) salts can catalyze the reaction, proceeding through a radical-nucleophilic aromatic substitution (SRNAr) mechanism that often improves yield and reproducibility.[10][11]
Caption: Figure 1: Synthetic Workflow via Sandmeyer Reaction.
Materials:
-
3-Amino-2,5-dichloropyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization: a. In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 1 equivalent of 3-amino-2,5-dichloropyridine. b. Add a mixture of concentrated HCl (3 equivalents) and water. Stir until the amine salt is fully dissolved or a fine suspension is formed. c. Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C. d. Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water. e. Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature never exceeds 5 °C. Vigorous stirring is essential. f. After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The completion of diazotization can be checked with starch-iodide paper, which will turn blue in the presence of excess nitrous acid.[9]
-
Iodide Displacement: a. In a separate, larger beaker, dissolve potassium iodide (1.5 equivalents) in water. b. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. This addition can cause foaming due to the evolution of nitrogen gas. c. Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (3 x volumes). b. Combine the organic layers. Wash sequentially with a saturated solution of sodium thiosulfate (to remove excess iodine), water, and finally brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[9] d. Purify the crude solid by recrystallization, potentially from an ethanol/water or isopropanol/water mixture, to obtain pure 2,5-dichloro-3-iodopyridine.[12]
Alternative Route: Electrophilic Aromatic Iodination
Direct iodination of 2,5-dichloropyridine is another potential pathway. Pyridine rings are generally electron-deficient and thus resistant to electrophilic substitution. However, under forcing conditions or with highly reactive iodinating systems, this transformation can be achieved.
Principle: This reaction involves an electrophilic iodine species (I⁺), often generated in situ from molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or a Lewis acid catalyst.[13][14] The electrophile attacks the pyridine ring, and due to the directing effects of the chloro-substituents and the nitrogen atom, a mixture of isomers could be formed. The position-3 is the most likely site of iodination on the 2,5-dichloropyridine ring, but achieving high regioselectivity can be challenging, making this a less preferred route for obtaining a pure product compared to the Sandmeyer reaction.
Characterization and Structural Elucidation
Unambiguous confirmation of the structure and purity of the synthesized 2,5-dichloro-3-iodopyridine is critical. A combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a self-validating system for structural elucidation.
Caption: Figure 2: Analytical Workflow for Product Validation.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for confirming the molecular weight and elemental composition of the target compound. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is well-suited for a volatile compound like this.[15][16]
Expected Observations:
-
Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular ion will be observed.
-
Isotopic Pattern: The presence of two chlorine atoms and one iodine atom creates a highly characteristic isotopic signature. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The molecular ion peak will therefore appear as a cluster of peaks at m/z, [M+2], and [M+4] with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms.[15]
-
Fragmentation: The EI process will cause fragmentation, providing structural clues.
Caption: Figure 3: Predicted EI-MS Fragmentation Pathway.
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified product in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC equipped with a capillary column (e.g., HP-5MS) coupled to a mass spectrometer with an EI source.[16]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.[16]
-
Carrier Gas: Helium at 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV[16]
-
Scan Mode: Full scan (m/z 50-400).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring (at positions 4 and 6). These protons will appear as doublets due to coupling with each other.
-
¹³C NMR: The spectrum will show five distinct signals for the five carbon atoms of the pyridine ring. The carbons bonded to the halogens will be significantly affected, and their chemical shifts can be predicted based on substituent effects.
| Predicted NMR Data (in CDCl₃) | |
| ¹H NMR | δ 7.5-8.5 ppm (2H, 2 x d) |
| ¹³C NMR | δ 110-155 ppm (5 signals) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups and confirm the aromatic nature of the compound.[15]
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3100 | Aromatic C-H stretch |
| 1540-1600 | Aromatic C=C and C=N ring stretching |
| 1000-1200 | C-Cl stretch |
| ~500-600 | C-I stretch |
Applications in Research and Development
2,5-Dichloro-3-iodopyridine is not an end-product but a high-value intermediate. Its utility stems from the ability to selectively functionalize the three halogen positions through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[17][18] The C-I bond is the most reactive, followed by the C-Cl bonds, allowing for a stepwise and controlled construction of complex 2,3,5-trisubstituted pyridine derivatives.[19] This makes it an invaluable tool for generating libraries of novel compounds for screening in drug discovery and agrochemical development programs.[1][2]
Safety and Handling
-
Handling: Handle in a well-ventilated place, preferably a fume hood. Wear suitable protective clothing, including gloves and safety glasses.[4]
-
Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[4]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Hazards: Halogenated organic compounds should be treated as potentially toxic and irritant. Refer to the specific Safety Data Sheet (SDS) for detailed information.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,6-Dichloro-3-Iodopyridine: An Overview. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]
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J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]
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PMC - NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,6-Dichloro-3-iodopyridine: A Versatile Intermediate for Pharmaceutical & Agrochemical Synthesis. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Preparation of 2-Anilino-3-chloropyridine. Retrieved from [Link]
- Google Patents. (1995). US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine.
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Oakwood Chemical. (n.d.). 2, 5-Dichloro-3-iodopyridine, min 97%. Retrieved from [Link]
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MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]
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Organic Chemistry Frontiers (RSC Publishing). (n.d.). Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 2,5-Dichloro-3-iodopyridine. Retrieved from [Link]
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AIR Unimi. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]
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YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]
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NASA Technical Reports Server. (n.d.). Mass Spectrometric Fragmentation of Amaryllis Alkaloids. Retrieved from [Link]
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